8-Hydroxyguanine hydrochloride

Description

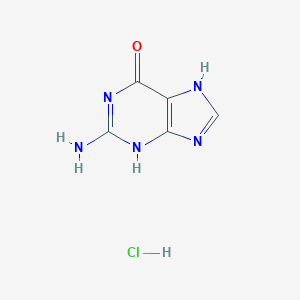

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1,7-dihydropurin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAOFQIOOBQLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

635-39-2 | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3060902 | |

| Record name | Guanine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33735-91-0, 635-39-2 | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33735-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,7-dihydro-6H-purin-6-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Mutagen: An In-depth Technical Guide to the Formation of 8-Hydroxyguanine in DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative damage to DNA is a constant threat to genomic integrity and a major contributor to aging, carcinogenesis, and various neurodegenerative diseases. Among the plethora of oxidative DNA lesions, 8-hydroxyguanine (B145757) (8-OHG), also known as 8-oxo-7,8-dihydroguanine (8-oxoG), stands out as one of the most abundant and mutagenic. Its formation is a direct consequence of the attack of reactive oxygen species (ROS) on the guanine (B1146940) base in DNA. This technical guide provides a comprehensive overview of the core mechanisms underlying 8-OHG formation, detailing the sources of ROS, the chemical reactions involved, and the cellular consequences of this DNA lesion. Furthermore, it presents a compilation of quantitative data on 8-OHG levels under various conditions, detailed experimental protocols for its detection and quantification, and visual representations of the key signaling pathways and experimental workflows.

Introduction to 8-Hydroxyguanine

8-Hydroxyguanine is a significant biomarker of oxidative stress and DNA damage.[1] Its presence in DNA can lead to G:C to T:A transversion mutations during DNA replication, as the modified base can mispair with adenine.[2] The accumulation of 8-OHG is counteracted by cellular DNA repair mechanisms, primarily the base excision repair (BER) pathway.[3][4] Understanding the mechanisms of 8-OHG formation is crucial for developing strategies to prevent oxidative DNA damage and for the development of therapeutic interventions for diseases associated with oxidative stress.

Core Mechanisms of 8-Hydroxyguanine Formation

The formation of 8-OHG is a multi-faceted process initiated by the interaction of reactive oxygen species (ROS) with the guanine base in DNA. Guanine is the most susceptible of the four DNA bases to oxidation due to its low redox potential.[5]

Sources of Reactive Oxygen Species (ROS)

ROS are highly reactive molecules and free radicals derived from molecular oxygen. They can be generated from both endogenous and exogenous sources.

-

Endogenous Sources:

-

Mitochondrial Respiration: The electron transport chain in mitochondria is a primary source of superoxide (B77818) radicals (O₂⁻•) as a byproduct of aerobic respiration.

-

Enzymatic Reactions: Enzymes such as NADPH oxidases, xanthine (B1682287) oxidase, and nitric oxide synthases produce ROS as part of their normal function in processes like immune defense and cell signaling.[6]

-

Peroxisomes: Fatty acid β-oxidation in peroxisomes generates hydrogen peroxide (H₂O₂).[6]

-

Endoplasmic Reticulum: Protein folding processes in the endoplasmic reticulum can also lead to ROS production.[6]

-

-

Exogenous Sources:

-

Ionizing Radiation: X-rays and gamma rays can ionize water molecules to produce highly reactive hydroxyl radicals (•OH).

-

Ultraviolet (UV) Radiation: UV light can induce the formation of ROS.

-

Chemicals and Carcinogens: A variety of chemicals, including environmental pollutants and chemotherapeutic agents like 4-nitroquinoline (B1605747) 1-oxide, can generate ROS and lead to 8-OHG formation.[7]

-

Inflammation: During inflammation, immune cells produce a burst of ROS to combat pathogens, which can also damage host DNA.

-

Key Reactive Oxygen Species in 8-OHG Formation

Several types of ROS are implicated in the oxidation of guanine:

-

Hydroxyl Radical (•OH): This is one of the most reactive ROS and is a major contributor to 8-OHG formation. It can be generated through the Fenton reaction, where hydrogen peroxide reacts with transition metals like iron (Fe²⁺) or copper (Cu⁺). The hydroxyl radical can directly add to the C8 position of guanine.

-

Singlet Oxygen (¹O₂): This is a high-energy form of oxygen that can be generated by photosensitization reactions. It reacts with guanine to form an endoperoxide intermediate that can be reduced to 8-OHG.

-

Superoxide Anion (O₂⁻•): While less reactive than the hydroxyl radical, the superoxide anion can be converted to hydrogen peroxide by superoxide dismutase (SOD), which can then participate in the Fenton reaction to produce hydroxyl radicals.

Chemical Pathways of Guanine Oxidation

The conversion of guanine to 8-OHG can occur through several chemical pathways:

-

Hydroxyl Radical Attack: The hydroxyl radical can directly add to the C8 position of the guanine base, forming a C8-OH-adduct radical. Subsequent one-electron oxidation and deprotonation lead to the formation of 8-OHG.

-

Fenton Reaction: In the presence of transition metals, hydrogen peroxide can generate hydroxyl radicals in close proximity to the DNA, leading to site-specific damage.

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. The breakdown products of this process, such as malondialdehyde and 4-hydroxynonenal, can react with DNA bases, including guanine, to form adducts and contribute to 8-OHG formation.

-

Singlet Oxygen Reaction: Singlet oxygen can react with guanine via a [4+2] cycloaddition to form an unstable endoperoxide, which can then be rearranged and reduced to form 8-OHG.

Quantitative Data on 8-Hydroxyguanine Formation

The levels of 8-OHG in DNA can vary significantly depending on the cell type, the level of oxidative stress, and the efficiency of DNA repair. The following tables summarize quantitative data from various studies.

| Condition | Cell/Tissue Type | 8-OHG Level (lesions / 10⁶ dG) | Method of Detection | Reference |

| Control (Basal Level) | Human Lymphocytes | 0.3 - 4.2 | FPG-based methods | [8] |

| Control (Unoxidized) | Human Nuclear DNA | 0.022 ± 0.005 pmol/µg DNA | Immunoslot blot assay | [9] |

| Methylene Blue + Light (90 min) | Calf Thymus DNA (in vitro) | 15.96 ± 2.4 pmol/µg DNA | Immunoslot blot assay | [9] |

| Methylene Blue + Light (120 min) | Calf Thymus DNA (in vitro) | 22.65 ± 3.65 pmol/µg DNA | Immunoslot blot assay | [9] |

| H₂O₂ (10 µM) | Human Cells | 205 ± 42 pmol/µg DNA | Immunoslot blot assay | [9] |

| H₂O₂ (100 µM) | Human Cells | 333 ± 17.5 pmol/µg DNA | Immunoslot blot assay | [9] |

| Smokers | Human Leukocytes | 33.1 ± 10.6 | HPLC-ECD | [10] |

| Non-Smokers | Human Leukocytes | 15.3 ± 1.8 | HPLC-ECD | [10] |

Note: Direct comparison of absolute values between different studies and methods should be done with caution due to variations in experimental conditions and units of measurement.

Experimental Protocols

Accurate measurement of 8-OHG is critical for studying oxidative DNA damage. Several well-established methods are available, each with its own advantages and limitations.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is considered a gold standard for the quantification of 8-OHG due to its high sensitivity and specificity.[10]

Protocol Outline:

-

DNA Isolation: Isolate DNA from cells or tissues using standard protocols, taking precautions to minimize artificial oxidation (e.g., using antioxidants in buffers).

-

DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides using a combination of nucleases (e.g., nuclease P1 and alkaline phosphatase).

-

Sample Preparation: Remove proteins and other interfering substances by filtration or solid-phase extraction.

-

HPLC Separation: Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic or gradient elution with a mobile phase typically consisting of a buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Electrochemical Detection: Detect 8-OHdG using an electrochemical detector set at an appropriate oxidation potential (e.g., +600 mV).

-

Quantification: Quantify the amount of 8-OHdG by comparing the peak area to a standard curve generated with known concentrations of 8-OHdG. The results are often expressed as the ratio of 8-OHdG to deoxyguanosine (dG), which is measured simultaneously using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another highly sensitive and specific method for 8-OHG analysis.

Protocol Outline:

-

DNA Isolation and Hydrolysis: Isolate and hydrolyze DNA as described for HPLC-ECD.

-

Derivatization: Convert the non-volatile deoxynucleosides into volatile derivatives (e.g., by silylation) to make them suitable for gas chromatography. This step is critical and can be a source of artificial oxidation if not performed carefully.[11]

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the different components.

-

Mass Spectrometry Detection: Detect and identify the derivatized 8-OHG based on its specific mass-to-charge ratio using a mass spectrometer.

-

Quantification: Use an isotopically labeled internal standard for accurate quantification.

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are high-throughput methods that use antibodies specific for 8-OHG.

Protocol Outline:

-

DNA Isolation and Hydrolysis: Isolate and hydrolyze DNA as for HPLC-ECD.

-

Coating: Coat a microplate with the DNA hydrolysate or an 8-OHG conjugate.

-

Blocking: Block non-specific binding sites on the plate.

-

Antibody Incubation: Add a primary antibody specific for 8-OHG, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a substrate that is converted by the enzyme into a colored or chemiluminescent product.

-

Quantification: Measure the absorbance or luminescence and determine the concentration of 8-OHG from a standard curve. It is important to validate ELISA results with a more specific method like HPLC-ECD, as antibodies may show cross-reactivity.[12]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and can be modified to specifically detect oxidized bases.[13]

Protocol Outline:

-

Cell Embedding: Embed single cells in a low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid.

-

Enzyme Treatment (for oxidized bases): Incubate the slides with a lesion-specific enzyme, such as formamidopyrimidine DNA glycosylase (FPG) or human 8-oxoguanine DNA glycosylase (hOGG1). These enzymes will recognize and cleave the DNA at the site of 8-OHG, converting the base damage into a strand break.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Cellular Signaling and Repair of 8-Hydroxyguanine

The presence of 8-OHG in DNA triggers a cascade of cellular responses, primarily aimed at repairing the damage and maintaining genomic stability.

Base Excision Repair (BER) Pathway

The primary repair pathway for 8-OHG is the Base Excision Repair (BER) pathway.[3][4]

-

Recognition and Excision: The DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1), recognizes the 8-OHG lesion and excises the damaged base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site.[3]

-

AP Site Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone at the 5' side of the AP site.

-

Gap Filling and Ligation: DNA polymerase β (Pol β) fills the single-nucleotide gap, and the nick is sealed by DNA ligase III.

Signaling Cascades

Recent research has revealed that the BER of 8-OHG is not just a simple repair process but is also linked to cellular signaling pathways.

-

OGG1-Ras Signaling: The excised 8-oxoG base can bind to OGG1, and this complex can act as a guanine nucleotide exchange factor (GEF) for small GTPases of the Ras family.[14][15] This can activate downstream signaling cascades, such as the MAPK/ERK pathway, influencing gene expression and cellular responses to oxidative stress.[16][17]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to 8-hydroxyguanine formation and its consequences.

Caption: Formation of 8-Hydroxyguanine from various ROS sources.

Caption: Experimental workflow for HPLC-ECD analysis of 8-OHG.

Caption: BER pathway for 8-OHG and its link to cell signaling.

Conclusion

The formation of 8-hydroxyguanine is a complex process central to the field of oxidative DNA damage and repair. This guide has provided a detailed overview of the mechanisms of its formation, from the initial generation of reactive oxygen species to the specific chemical reactions that modify the guanine base. The presented quantitative data and experimental protocols offer valuable resources for researchers in this field. The elucidation of the signaling roles of the 8-OHG repair pathway opens up new avenues for understanding the cellular response to oxidative stress and for the development of novel therapeutic strategies targeting diseases associated with DNA damage. A thorough understanding of these fundamental processes is essential for advancing our knowledge of human health and disease.

References

- 1. Quantitative analysis of oxidized guanine, 8-oxoguanine, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyguanine, an abundant form of oxidative DNA damage, causes G----T and A----C substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]

- 4. Different DNA repair strategies to combat the threat from 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Formation of 8-hydroxyguanine residues in cellular DNA exposed to the carcinogen 4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Are we sure we know how to measure 8-oxo-7,8-dihydroguanine in DNA from human cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative immunoanalysis of promutagenic 8-hydroxy-2'-deoxyguanosine in oxidized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of 8-hydroxydeoxyguanosine by an immunoaffinity chromatography-monoclonal antibody-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biomed.cas.cz [biomed.cas.cz]

- 14. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of ras signaling pathway by 8-oxoguanine DNA glycosylase bound to its excision product, 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Hydroxyguanine as a Biomarker for DNA Damage: An In-depth Technical Guide

<

Abstract

8-Hydroxyguanine (B145757) (8-OHG), and its nucleoside counterpart 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are paramount biomarkers for assessing oxidative DNA damage. Formed by the interaction of reactive oxygen species (ROS) with guanine (B1146940) residues in DNA, their presence is indicative of cellular oxidative stress, a key etiological factor in a multitude of pathologies including cancer, neurodegenerative diseases, and aging. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles of 8-OHG as a biomarker. It details the mechanisms of its formation and cellular repair, presents established experimental protocols for its quantification, summarizes quantitative data, and illustrates relevant biological and experimental pathways.

Introduction: The Significance of 8-Hydroxyguanine

Reactive oxygen species are natural byproducts of cellular metabolism and are also induced by environmental factors like ionizing radiation and chemical carcinogens.[1] When ROS production overwhelms the cell's antioxidant defenses, a state of oxidative stress ensues, leading to damage of cellular macromolecules. DNA is a critical target, and the guanine base is particularly susceptible to oxidative attack due to its low redox potential. The hydroxylation of guanine at the C8 position results in the formation of 8-hydroxyguanine (also known as 8-oxoguanine).[2] This lesion is highly mutagenic as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations.[1][2]

The cellular response to this damage involves sophisticated DNA repair mechanisms that excise the damaged base, which is then released into the circulation and excreted in urine.[1] This physiological process allows for the non-invasive measurement of 8-OHG and 8-OHdG in biological fluids, making them valuable biomarkers for systemic oxidative stress.[3][4]

Formation and Repair of 8-Hydroxyguanine

Formation of 8-OHG

The formation of 8-OHG in cellular DNA is a direct consequence of the interaction between ROS and guanine.[5][6] Agents that produce oxygen radicals, such as X-rays, have been shown to induce the formation of 8-OHG in DNA both in vitro and in vivo.[5][7] The hydroxyl radical (•OH) is a primary culprit in this reaction.

DNA Repair Mechanisms

Cells possess a robust defense against the mutagenic potential of 8-OHG, primarily through the Base Excision Repair (BER) pathway.[8]

-

OGG1 (8-oxoguanine DNA glycosylase 1): This is the primary enzyme responsible for recognizing and excising 8-OHG from the DNA backbone.[8][9][10] OGG1 is a bifunctional DNA glycosylase, meaning it both cleaves the N-glycosidic bond of the damaged base and incises the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[11]

-

MUTYH (MutY DNA Glycosylase): If DNA replication occurs before 8-OHG is removed, adenine may be incorrectly inserted opposite the lesion. MUTYH recognizes this A:8-OHG mismatch and removes the adenine base, initiating a repair cascade.[11]

-

MTH1 (MutT Homolog 1): This enzyme acts on the nucleotide pool, hydrolyzing 8-oxo-dGTP to prevent its incorporation into newly synthesized DNA.[11]

The excised 8-OHG and 8-OHdG are then transported out of the cell and can be detected in various biological fluids.

Experimental Protocols for 8-OHG Detection

Accurate quantification of 8-OHG and 8-OHdG is critical for their use as biomarkers. Several analytical methods are available, each with distinct advantages.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying 8-OHdG.[12][13][14] It is a competitive immunoassay that utilizes a monoclonal antibody specific to 8-OHdG.

Detailed Methodology:

-

Plate Coating: A microtiter plate is pre-coated with an 8-OHG conjugate.[15][16]

-

Sample and Standard Preparation: Prepare a standard curve using known concentrations of 8-OHdG (e.g., 0 ng/mL to 40 ng/mL).[15][17] Dilute biological samples (urine, serum, or digested DNA) as needed.[16] For DNA samples, enzymatic digestion to nucleosides is required.[18]

-

Competitive Binding: Add 50 µL of the sample or standard to the wells, followed by 50 µL of a primary anti-8-OHG antibody.[15][17][19] Incubate to allow competition between the 8-OHdG in the sample and the coated 8-OHG for antibody binding.[19]

-

Washing: Wash the plate multiple times to remove unbound antibody and sample components.[19]

-

Secondary Antibody Conjugate: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[18] Incubate for 1 hour.[19]

-

Washing: Repeat the washing step.[19]

-

Substrate Reaction: Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.[17] The HRP enzyme catalyzes a color change, with the intensity being inversely proportional to the amount of 8-OHdG in the sample.

-

Stopping the Reaction: Add 100 µL of a stop solution (e.g., sulfuric acid) to halt the reaction.[17]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[17]

-

Quantification: Calculate the 8-OHdG concentration in the samples by interpolating their absorbance values against the standard curve.[17]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for 8-OHdG quantification.[20][21]

Detailed Methodology:

-

Sample Preparation: For urine samples, a solid-phase extraction (SPE) step is often employed for cleanup and concentration.[22] For DNA samples, enzymatic or acid hydrolysis is performed to release the nucleosides. It is crucial to ensure the purity of the DNA to avoid artifacts.[23]

-

Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.[23] An isocratic or gradient mobile phase (e.g., methanol/water or acetonitrile/buffer) is used to separate 8-OHdG from other components.[24]

-

Electrochemical Detection: The eluate passes through an electrochemical detector. A specific potential is applied (e.g., +0.25 V) to oxidize 8-OHdG, which generates an electrical signal.[20]

-

Quantification: The peak area of the 8-OHdG signal is proportional to its concentration. A standard curve generated from known concentrations of 8-OHdG is used for accurate quantification.[23]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for 8-OHdG analysis due to its exceptional sensitivity and specificity.[12][24][25][26]

Detailed Methodology:

-

Sample Preparation: Urine samples are often diluted and may undergo solid-phase extraction.[27][28] An isotopically labeled internal standard (e.g., [15N5]8-OHdG) is added to correct for matrix effects and variations in sample processing.[24][28]

-

Chromatographic Separation: The sample is injected into an LC system, typically with a reversed-phase or HILIC column, to separate 8-OHdG from other urinary or cellular components.[28]

-

Ionization: The eluting compounds are ionized using electrospray ionization (ESI) in positive ion mode.[24][28]

-

Mass Spectrometry Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion for 8-OHdG (m/z 284) is selected in the first quadrupole, fragmented, and a specific product ion (m/z 168) is monitored in the third quadrupole.[24] The transition for the internal standard (e.g., m/z 289 → 173) is also monitored.[24]

-

Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against a standard curve.

Quantitative Data Summary

The concentration of 8-OHdG can vary depending on the biological matrix, analytical method, and the health status of the individual.

| Biological Matrix | Condition | Analytical Method | Mean Concentration (Range) |

| Urine | Healthy Adults | LC-MS/MS | ~1-10 ng/mL |

| Smokers | LC-MS/MS | Elevated compared to non-smokers | |

| Type 2 Diabetes | ELISA | Significantly higher than controls[29] | |

| Leukocyte DNA | Healthy Adults | HPLC-ECD | ~0.5-2.0 lesions/10^6 dG |

| Cancer Patients | ELISA | Higher levels associated with some cancers[12] | |

| Serum/Plasma | Healthy Adults | ELISA | ~10-20 ng/mL |

| Glaucoma Patients | ELISA | Significantly elevated[30] | |

| Saliva | Smokers | HPLC-ECD | Higher than non-smokers[31] |

Note: These are representative values and can vary significantly between studies. For urinary measurements, values are often normalized to creatinine (B1669602) concentration to account for variations in urine dilution.[20]

Visualizing Key Pathways and Workflows

Signaling Pathway: Base Excision Repair of 8-OHG

Caption: The Base Excision Repair (BER) pathway for the removal of 8-hydroxyguanine from DNA.

Experimental Workflow: 8-OHdG Quantification by LC-MS/MS

Caption: A typical experimental workflow for the quantification of 8-OHdG using LC-MS/MS.

Conclusion

8-Hydroxyguanine is a robust and extensively validated biomarker of oxidative DNA damage.[4] Its measurement in accessible biological fluids provides a valuable window into systemic oxidative stress, a fundamental process in a wide array of human diseases.[29][32] The choice of analytical methodology depends on the specific research question, required throughput, and available resources, with LC-MS/MS offering the highest degree of accuracy and sensitivity. As our understanding of the role of oxidative stress in disease continues to grow, the utility of 8-OHG as a diagnostic, prognostic, and pharmacodynamic biomarker in research and drug development is set to expand further.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-Oxoguanine - Wikipedia [en.wikipedia.org]

- 3. 8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of 8-hydroxyguanine moiety in cellular DNA by agents producing oxygen radicals and evidence for its repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of 8-hydroxyguanine residues in cellular DNA exposed to the carcinogen 4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of 8-hydroxyguanine residues in DNA by X-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 8-Oxoguanine DNA glycosylase 1: Beyond repair of the oxidatively modified base lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells [mdpi.com]

- 11. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]

- 12. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. nwlifescience.com [nwlifescience.com]

- 19. Technical tips for 8-OHdG ELISA: JaICA Oxidative stress markers [jaica.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. ntrs.nasa.gov [ntrs.nasa.gov]

- 25. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry: Comparison with Measurement by Gas Chromatography-Mass Spectrometry | NIST [nist.gov]

- 27. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 28. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 29. Using 8-Hydroxy-2′-Deoxiguanosine (8-OHdG) as a Reliable Biomarker for Assessing Periodontal Disease Associated with Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Elevated Plasma Level of 8-Hydroxy-2′-deoxyguanosine Is Associated with Primary Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Measurement of 8-hydroxyguanine as an oxidative stress biomarker in saliva by HPLC-ECD - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 8-Hydroxyguanine Hydrochloride: Safety and Handling

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling information for 8-Hydroxyguanine hydrochloride (CAS No. 1246818-54-1), a compound of significant interest in studies of oxidative DNA damage.

Section 1: Chemical and Physical Properties

This compound, also known as 8-Oxoguanine hydrochloride, is the hydrochloride salt of 8-Hydroxyguanine. 8-Hydroxyguanine is a major product of DNA oxidation and is used as a biomarker for oxidative stress.[1][2] The hydrochloride form is often used in research settings.

| Property | Value |

| Synonyms | 2-Amino-1,7-dihydro-6H-purin-6,8-dione hydrochloride; 8-Oxoguanine hydrochloride |

| CAS Number | 1246818-54-1 |

| Molecular Formula | C₅H₅N₅O₂ · HCl |

| Molecular Weight | 203.59 g/mol [2] |

| Appearance | Crystalline solid |

| Purity | ≥99.0%[2] |

| Storage Temperature | 2-8°C[3][4] |

| Shipping Temperature | Ambient Temperature[5] |

Section 2: Safety and Hazard Information

According to available safety data sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[6] Consequently, it does not have assigned GHS pictograms, signal words, or hazard statements.[6] However, it is crucial to note that the non-hydrochloride form, 8-Hydroxyguanine, is reported to cause skin, eye, and respiratory irritation. Therefore, prudent laboratory practices should be observed at all times.

GHS Classification and Labeling

| GHS Classification | Not Classified[6] |

| Hazard Pictograms | None[6] |

| Signal Word | None[6] |

| Hazard Statements | None[6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Toxicological Data

Section 3: Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex).

-

Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust.

-

Avoid direct contact with skin, eyes, and clothing.

-

Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

-

Minimize the generation of dust.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry place.

-

Recommended storage temperature is between 2°C and 8°C.[3][4]

Section 4: First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[8] |

Section 5: Experimental Protocols

While specific safety assessment protocols for this compound are not published, the following are representative experimental procedures for evaluating the potential cytotoxicity and mutagenicity of a chemical compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the effect of a compound on cell viability.

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium without the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a standard method to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce mutations in a bacterial strain.

Methodology:

-

Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

-

Metabolic Activation (Optional): Perform the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and (if applicable) the S9 mix.

-

Plating: Pour the mixture onto a minimal glucose agar (B569324) plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Data Analysis: Compare the number of revertant colonies on the plates with the test compound to the number on the negative control plates (vehicle only). A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Section 6: Visualizations

Laboratory Workflow for Handling Chemical Compounds

References

An In-depth Technical Guide to the Mutagenic Potential of 8-Hydroxyguanine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyguanine (B145757) (8-oxoG), also known as 8-oxoguanine or 7,8-dihydro-8-oxoguanine, stands as one of the most abundant and extensively studied oxidative DNA lesions.[1][2] It is a primary product of guanine (B1146940) oxidation resulting from endogenous metabolic processes and exogenous agents that generate reactive oxygen species (ROS).[2][3] Due to its profound mutagenic potential, 8-oxoG is a critical lesion in the study of carcinogenesis, neurodegenerative diseases, and aging.[4][5][6] This guide provides a comprehensive technical overview of the formation, mutagenic mechanisms, cellular repair pathways, and experimental methodologies associated with 8-oxoG.

Section 1: Formation and Chemical Properties of 8-oxoG

8-oxoG is formed when the C8 position of guanine is hydroxylated by ROS, such as the hydroxyl radical (•OH).[7] This modification alters the chemical properties of the guanine base, leading to a critical conformational ambiguity. The 8-oxoG lesion can exist in two tautomeric forms: the keto form, which correctly pairs with cytosine, and the enol form. More importantly, in the context of a DNA duplex, the 8-oxoG base can readily adopt a syn conformation, unlike the typical anti conformation of guanine.[8] This syn conformation allows it to form a stable Hoogsteen-type base pair with adenine (B156593).[1][9] This structural flexibility is the chemical basis for its mutagenic character.

Section 2: The Mutagenic Event: G:C to T:A Transversion

The primary mutagenic outcome of an unrepaired 8-oxoG lesion is a G:C to T:A transversion mutation.[10][11] This occurs over two rounds of DNA replication.

-

First Round of Replication (Misincorporation): When a DNA polymerase encounters an 8-oxoG lesion in the template strand, the syn conformation of 8-oxoG facilitates the misincorporation of adenine (A) opposite the lesion.[8][12] This results in a stable 8-oxoG:A mispair.[13] While DNA polymerases can also incorporate cytosine (C) correctly, the insertion of adenine is often kinetically favored by many polymerases.[14]

-

Second Round of Replication (Mutation Fixation): In the subsequent round of replication, the newly synthesized strand containing adenine serves as a template. The replication machinery correctly inserts a thymine (B56734) (T) opposite this adenine, permanently fixing the mutation. The original G:C pair is thus converted to a T:A pair.

The mutagenic frequency of 8-oxoG can vary depending on the DNA polymerase involved and the local sequence context.[1][9] Some specialized DNA polymerases can bypass the lesion more accurately than others.[9][15]

| DNA Polymerase Family | Example Polymerase | Typical Action on 8-oxoG:C Template | Mutagenic Frequency (G→T) |

| B Family (Replicative) | Pol δ, Pol ε | Prone to misincorporating Adenine | Moderate to High |

| X Family (BER) | Pol β | Can misincorporate Adenine | Moderate |

| X Family (BER) | Pol λ | Primarily error-free bypass (inserts Cytosine) | Low |

| Y Family (TLS) | Pol η | Primarily error-free bypass (inserts Cytosine) | Low[9] |

| Y Family (TLS) | Pol κ | Primarily error-prone bypass (inserts Adenine) | High[9] |

| Y Family (TLS) | Pol ι | Error-prone bypass | Moderate |

| Note: Frequencies are context-dependent and based on various in vitro and cellular studies.[9][14][15] |

Section 3: The "GO" System: A Triad of Cellular Defense

To counteract the mutagenic threat of 8-oxoG, cells have evolved a sophisticated, multi-layered defense system known as the "GO" system, primarily operating through the Base Excision Repair (BER) pathway.[8][16] This system involves three key enzymes: MTH1, OGG1, and MUTYH.[16]

-

MTH1 (NUDT1) - Sanitizing the Nucleotide Pool: MTH1 hydrolyzes 8-oxo-dGTP in the cellular nucleotide pool to 8-oxo-dGMP.[16][17] This prevents the incorporation of the oxidized nucleotide into newly synthesized DNA, which would otherwise lead to A:T to C:G transversions.[1]

-

OGG1 - Excising the Lesion from DNA: 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for recognizing and excising 8-oxoG when it is paired with cytosine (8-oxoG:C).[4][18] OGG1 is a bifunctional glycosylase, meaning it not only cleaves the N-glycosidic bond to remove the damaged base but also possesses AP lyase activity to nick the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[8][18] Downstream BER proteins, including APE1, DNA Polymerase β, and Ligase III, complete the repair.[16]

-

MUTYH - Correcting the Mispair: If replication occurs before OGG1 can act, an 8-oxoG:A mispair is formed. The MutY Homolog (MUTYH) glycosylase specifically recognizes this mismatch and excises the undamaged adenine base.[13][19] This action initiates a subsequent BER process that allows a DNA polymerase to insert a cytosine opposite the 8-oxoG, restoring the 8-oxoG:C pair.[16] This gives OGG1 another opportunity to remove the original lesion.[8]

Section 4: Experimental Methodologies

Studying the mutagenic potential of 8-oxoG requires a range of sophisticated techniques, from quantification of the lesion to functional assays of repair and mutagenesis.

Quantification of 8-oxoG in Biological Samples

Accurate measurement of 8-oxoG is crucial for its use as a biomarker of oxidative stress.[2][20][21]

-

Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[22][23]

-

Protocol Outline:

-

Sample Preparation: Isolate DNA from cells or tissues. For urine or serum analysis, samples may be used directly or after a concentration step.[22][24]

-

DNA Hydrolysis: Enzymatically digest DNA to individual deoxynucleosides (e.g., using nuclease P1 and alkaline phosphatase).

-

Chromatographic Separation: Inject the hydrolysate into an HPLC system, typically with a reversed-phase C18 column, to separate 8-oxo-2'-deoxyguanosine (8-oxodG) from other nucleosides.[25]

-

Mass Spectrometric Detection: The eluent is directed into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 8-oxodG and an isotopically labeled internal standard.[23]

-

Quantification: The amount of 8-oxodG is determined by comparing its peak area to that of the known concentration of the internal standard.

-

In Vitro DNA Polymerase Fidelity Assay

These assays determine the frequency with which a specific DNA polymerase incorporates adenine versus cytosine opposite an 8-oxoG lesion.

-

Method: Primer Extension or "Running Start" Assay.[26]

-

Protocol Outline:

-

Substrate Preparation: Synthesize a short, radiolabeled DNA primer and anneal it to a longer, single-stranded DNA template containing a single, site-specific 8-oxoG lesion.

-

Reaction: Incubate the primer-template substrate with a purified DNA polymerase and a mixture of all four dNTPs for a defined period.

-

Quenching: Stop the reaction by adding EDTA.

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Analysis: Use phosphorimaging to visualize and quantify the radiolabeled DNA fragments. The relative intensity of the band corresponding to full-length product (bypass) versus the band at the lesion site (stall) indicates bypass efficiency. Sequencing the full-length product reveals the identity of the inserted nucleotide, allowing for calculation of misincorporation frequency.

-

| Parameter | Description | Typical Finding for 8-oxoG |

| Bypass Efficiency | Percentage of primers extended past the lesion. | Varies significantly among polymerases; often a kinetic block.[10] |

| Misincorporation Frequency | (Adenine Insertions) / (Total Insertions) | Can range from <1% to >90% depending on the polymerase.[1][9] |

Section 5: Implications in Disease and Drug Development

The accumulation of 8-oxoG and deficiencies in its repair pathways are linked to numerous pathologies.

-

Carcinogenesis: Biallelic germline mutations in the MUTYH gene cause MUTYH-Associated Polyposis (MAP), a colorectal cancer predisposition syndrome characterized by a high number of G:C to T:A transversions in tumors.[13][27] This highlights the critical role of the GO system in preventing cancer.

-

Neurodegeneration: Accumulation of 8-oxoG in mitochondrial DNA is implicated in neurodegenerative diseases.[5] Interestingly, while OGG1 and MTH1 are protective, MUTYH-initiated repair in neurons can trigger cell death pathways, suggesting a complex role in the brain.[5]

-

Biomarker: Levels of 8-oxodG in urine and blood are widely used as non-invasive biomarkers to assess systemic oxidative stress in conditions like diabetes, cardiovascular disease, and in response to environmental exposures.[2][6]

For drug development, targeting the 8-oxoG repair pathway is an emerging strategy. Inhibitors of OGG1 or MTH1 are being explored as potential cancer therapies, particularly in combination with agents that induce ROS, to selectively kill cancer cells by overwhelming their DNA repair capacity.[16]

Conclusion

8-Hydroxyguanine is a potent endogenous mutagen that poses a constant threat to genomic integrity. Its chemical properties facilitate a specific G:C to T:A transversion mutation that is strongly implicated in human disease. The cellular "GO" system provides a robust, multi-pronged defense to mitigate this threat by sanitizing nucleotide pools and repairing DNA lesions. Understanding the intricate balance between 8-oxoG formation, mutagenesis, and repair is fundamental for researchers in molecular biology, oncology, and neurobiology, and offers promising avenues for the development of novel diagnostics and therapeutic interventions.

References

- 1. Mutations induced by 8-hydroxyguanine (8-oxo-7,8-dihydroguanine), a representative oxidized base, in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Repair and mutagenesis survey of 8-hydroxyguanine in bacteria and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. 8-Hydroxyguanine, a DNA adduct formed by oxygen radicals: its implication on oxygen radical-involved mutagenesis/carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]

- 9. 8-Oxo-2′-deoxyguanosine replication in mutational hot spot sequences of the p53 gene in human cells is less mutagenic than that of the corresponding formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Hydroxyguanine in a mutational hotspot of the c-Ha-ras gene causes misreplication, ‘action-at-a-distance’ mutagenesis and inhibition of replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transversion - Wikipedia [en.wikipedia.org]

- 12. Structural basis for removal of adenine mispaired with 8-oxoguanine by MutY adenine DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Repair of 8-oxoG:A Mismatches by the MUTYH Glycosylase: Mechanism, Metals & Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reassessing the roles of oxidative DNA base lesion 8-oxoGua and repair enzyme OGG1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Replication-associated repair of adenine:8-oxoguanine mispairs by MYH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Repair of 8-oxoG:A mismatches by the MUTYH glycosylase: Mechanism, metals and medicine [escholarship.org]

An In-depth Technical Guide to the Endogenous Sources of 8-Hydroxyguanine Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyguanine (B145757) (8-OHG), also known as 8-oxoguanine (8-oxoG), is a major product of oxidative DNA damage and a widely recognized biomarker of oxidative stress.[1][2] Its formation within cellular DNA can lead to G:C to T:A transversion mutations if not repaired, implicating it in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and aging.[3][4] Understanding the endogenous sources of 8-OHG is crucial for developing therapeutic strategies to mitigate oxidative stress and its detrimental consequences. This technical guide provides a comprehensive overview of the primary endogenous sources of 8-OHG formation, detailed experimental protocols for its quantification, and a summary of quantitative data to facilitate comparative analysis.

Core Endogenous Sources of 8-Hydroxyguanine Formation

The formation of 8-OHG is primarily driven by the attack of reactive oxygen species (ROS) on the guanine (B1146940) base in DNA.[5][6] Several intracellular processes are major contributors to the endogenous production of ROS.

Mitochondrial Respiration

The mitochondrial electron transport chain (ETC) is the principal site of cellular energy production in the form of ATP. However, a small percentage of electrons can leak from the ETC, particularly from complexes I and III, and prematurely react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻).[7] Superoxide dismutase (SOD) then converts superoxide to hydrogen peroxide (H₂O₂), which can be further reduced to the highly reactive hydroxyl radical (•OH) via the Fenton reaction in the presence of transition metals like iron or copper.[5][8] The hydroxyl radical is a potent oxidizing agent that readily reacts with guanine to form 8-OHG.[9] Mitochondrial DNA (mtDNA) is particularly susceptible to oxidative damage due to its proximity to the site of ROS production and the lack of protective histone proteins.[7][10]

Inflammatory Responses

During inflammation, activated immune cells such as neutrophils and macrophages produce a "respiratory burst" to eliminate pathogens.[11] This process involves the rapid generation of large amounts of superoxide and other ROS by the NADPH oxidase (NOX) enzyme complex.[12] Additionally, inflammatory cells express inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO•).[13] Nitric oxide can react with superoxide to form the highly reactive peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent that can also lead to the formation of 8-OHG.[13][14][15]

Peroxisomal Metabolism

Peroxisomes are organelles involved in various metabolic processes, including the β-oxidation of very-long-chain fatty acids.[16] Several enzymes within peroxisomes, such as acyl-CoA oxidase, produce hydrogen peroxide as a byproduct.[16][17] Although peroxisomes contain high concentrations of catalase to decompose H₂O₂, leakage of this ROS into the cytoplasm can contribute to the cellular oxidative burden and subsequent DNA damage, including the formation of 8-OHG.[16]

Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the endoplasmic reticulum, are involved in the metabolism of a wide range of endogenous and exogenous compounds.[18] The catalytic cycle of some CYP enzymes can become "uncoupled," leading to the production of superoxide and hydrogen peroxide.[12][19] This ROS generation can contribute to the formation of 8-OHG in the vicinity of the endoplasmic reticulum. Certain CYP isoforms, such as CYP1A1, CYP1A2, CYP1B1, CYP2A6, and CYP2E1, have been particularly implicated in the generation of metabolites that can cause DNA damage.[18]

Quantitative Data on 8-Hydroxyguanine Formation

Quantifying the precise contribution of each endogenous source to the basal levels of 8-OHG is challenging and can vary significantly depending on cell type, metabolic state, and the presence of external stressors. The following table summarizes available quantitative data on 8-OHG levels under different conditions related to its endogenous sources.

| Source/Condition | Organism/Cell Type | 8-OHG Levels (lesions per 10^6 Guanines) | Reference |

| Mitochondrial DNA (Basal) | Mouse Liver | ~10-12 | [20] |

| Nuclear DNA (Basal) | Mouse Liver | ~0.5-1.0 | [20] |

| Peroxisome Proliferation | Rat Liver (after 40 weeks of ciprofibrate) | Significantly increased vs. control | [16] |

| Inflammation (Smoking) | Human Leukocytes (Smokers) | 33.1 ± 10.6 | [21] |

| Inflammation (Non-Smoking) | Human Leukocytes (Non-Smokers) | 15.3 ± 1.8 | [21] |

| Diabetes (Mitochondrial DNA) | Rat Kidney (Diabetic) | ~2.8-fold increase vs. control | [22] |

Signaling Pathways and Experimental Workflows

Signaling Pathway for ROS-Induced 8-OHG Formation

Caption: Major endogenous pathways leading to the formation of 8-Hydroxyguanine.

Experimental Workflow for 8-OHG Quantification

Caption: General workflow for the quantification of 8-OHG in biological samples.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rodent Liver

Objective: To isolate a functionally intact mitochondrial fraction from rodent liver for subsequent analysis of mitochondrial DNA damage.

Materials:

-

Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA. Keep on ice.

-

Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4). Keep on ice.

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the animal according to approved institutional protocols.

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and place it in a beaker with ice-cold Isolation Buffer I.

-

Mince the liver into small pieces with scissors.

-

Transfer the minced tissue to the Dounce homogenizer with 5-10 volumes of Isolation Buffer I.

-

Homogenize with 5-10 slow strokes of the pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in Isolation Buffer II and repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a suitable buffer for DNA extraction.

Protocol 2: Quantification of 8-OHdG in DNA by HPLC-ECD

Objective: To quantify the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in a DNA sample using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

DNA sample (extracted from cells, tissues, or isolated organelles).

-

Nuclease P1.

-

Alkaline phosphatase.

-

HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Mobile phase: 10% methanol (B129727) in 50 mM sodium acetate (B1210297) buffer (pH 5.1).

-

8-OHdG and 2'-deoxyguanosine (B1662781) (dG) standards.

Procedure:

-

DNA Hydrolysis:

-

To 50-100 µg of DNA, add nuclease P1 (5-10 units) in a buffer of 30 mM sodium acetate (pH 5.3) and 0.1 mM ZnSO₄.

-

Incubate at 37°C for 1 hour.

-

Add 1 M Tris-HCl (pH 8.0) to adjust the pH to 7.5-8.0.

-

Add alkaline phosphatase (5-10 units) and incubate at 37°C for 1 hour.

-

Filter the hydrolysate through a 0.22 µm filter before injection into the HPLC system.

-

-

HPLC-ECD Analysis:

-

Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.

-

Set the electrochemical detector potential to +600 mV.

-

Inject the hydrolyzed DNA sample onto the column.

-

Detect dG using a UV detector at 260 nm and 8-OHdG using the electrochemical detector.

-

-

Quantification:

-

Generate a standard curve for both dG and 8-OHdG using known concentrations of the standards.

-

Calculate the amount of dG and 8-OHdG in the sample based on the peak areas from the standard curves.

-

Express the results as the number of 8-OHdG lesions per 10⁶ dG residues.

-

Protocol 3: Induction and Measurement of 8-OHG in Cultured Cells Following Inflammatory Stimulus

Objective: To measure the increase in 8-OHG in cultured epithelial cells co-cultured with activated macrophages.

Materials:

-

Epithelial cell line (e.g., A549).

-

Macrophage cell line (e.g., RAW 264.7).

-

Lipopolysaccharide (LPS) for macrophage activation.

-

Phorbol 12-myristate 13-acetate (PMA).

-

Co-culture system (e.g., Transwell inserts).

-

Reagents for DNA extraction and 8-OHdG quantification (as in Protocol 2).

Procedure:

-

Seed epithelial cells in the bottom of a 6-well plate and allow them to adhere.

-

Seed macrophages on Transwell inserts with a 0.4 µm pore size.

-

Activate the macrophages by treating them with LPS (1 µg/mL) and PMA (100 ng/mL) for 4 hours.

-

Wash the activated macrophages to remove excess LPS and PMA.

-

Place the Transwell inserts containing the activated macrophages into the wells with the epithelial cells, creating a co-culture system.

-

Incubate the co-culture for 24 hours.

-

Remove the Transwell inserts and harvest the epithelial cells.

-

Extract DNA from the epithelial cells.

-

Quantify 8-OHdG levels in the extracted DNA using HPLC-ECD as described in Protocol 2.

-

Compare the 8-OHdG levels in epithelial cells co-cultured with activated macrophages to control cells co-cultured with non-activated macrophages.

Conclusion

The endogenous formation of 8-hydroxyguanine is a complex process resulting from the interplay of multiple cellular metabolic and signaling pathways. Mitochondrial respiration, inflammatory responses, peroxisomal metabolism, and cytochrome P450 activity are the primary contributors to the steady-state levels of this oxidative DNA lesion. The provided experimental protocols offer robust methodologies for the quantification of 8-OHG, enabling researchers to investigate the impact of various physiological and pathological conditions on oxidative DNA damage. A thorough understanding of these endogenous sources and the ability to accurately measure their impact are essential for the development of novel therapeutic interventions aimed at mitigating oxidative stress and preventing associated diseases.

References

- 1. Competitive reactions of peroxynitrite with 2'-deoxyguanosine and 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG): relevance to the formation of 8-oxodG in DNA exposed to peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxynitrite-induced reactions of synthetic oligonucleotides containing 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of oxidized guanine, 8-oxoguanine, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peroxynitrite-induced oxidation and nitration products of guanine and 8-oxoguanine: structures and mechanisms of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. Absolute protein quantification of clinically relevant cytochrome P450 enzymes and UDP-glucuronosyltransferases by mass spectrometry-based targeted proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. antibodiesinc.com [antibodiesinc.com]

- 12. The Role of 8-Oxoguanine DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of 8-Oxo-deoxyguanosine in Lymphocytes, Cultured Cells, and Tissue Samples by HPLC with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. Mitochondrial repair of 8-oxoguanine and changes with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 8-Hydroxy-2-deoxyguanosine prevents plaque formation and inhibits vascular smooth muscle cell activation through Rac1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 8-Hydroxyguanine using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for a competitive ELISA, a common method for the quantitative determination of 8-OHdG in various biological samples.

Principle of the Assay

The 8-OHdG ELISA is a competitive immunoassay. The principle relies on the competition between 8-OHdG in the sample and a fixed amount of 8-OHdG coated on a microplate for binding to a specific primary antibody.

The general steps are as follows:

-

Standards and samples containing 8-OHdG are added to the wells of a microplate pre-coated with 8-OHdG.

-

A specific monoclonal antibody against 8-OHdG, often conjugated to an enzyme like Horseradish Peroxidase (HRP) or detected by a secondary enzyme-linked antibody, is added to the wells.

-

During incubation, the antibody will bind to either the 8-OHdG in the sample or the 8-OHdG coated on the plate. The amount of antibody that binds to the plate is inversely proportional to the concentration of 8-OHdG in the sample.

-

After a washing step to remove unbound reagents, a substrate solution is added. The enzyme catalyzes a colorimetric reaction.

-

The intensity of the color developed is measured using a microplate reader. The concentration of 8-OHdG in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of 8-OHdG.[5][6]

Data Presentation

The performance characteristics of commercially available 8-OHdG ELISA kits can vary. The following tables summarize typical quantitative data for general reference. Researchers should always refer to the specific datasheet provided with their kit.

Table 1: Typical Performance Characteristics of 8-OHdG ELISA Kits

| Parameter | Typical Value Range |

| Assay Range | 0.125 - 800 ng/mL |

| Sensitivity (LLD) | 0.281 - 3.12 ng/mL |

| Sample Type | Urine, Plasma, Serum, Saliva, Tissue Homogenates, Cell Lysates |

| Intra-assay Precision (CV%) | < 12% |

| Inter-assay Precision (CV%) | < 11% |

Table 2: Comparison of Detection Range and Sensitivity of Selected Commercial 8-OHdG ELISA Kits

| Kit/Manufacturer | Detection Range | Sensitivity | Reference |

| Agrisera | 0.94 - 60 ng/mL | 0.59 ng/mL | [7] |

| Cosmo Bio | 2 - 800 ng/mL | < 0.8 ng/mL | [5] |

| Invitrogen | 1.56 - 100 ng/mL | 0.94 ng/mL | [3] |

| Cusabio | 3.12 - 800 ng/mL | 3.12 ng/mL | [8] |

| AdipoGen | 0.125 - 10 ng/mL | Not Specified | [1] |

| FineTest (Mouse) | 0.469 - 30 ng/mL | 0.281 ng/mL | [4] |

| Cloud-Clone Corp. | 74.07 - 6,000 pg/mL | < 26.81 pg/mL |

Note: Values are subject to change and may vary between lots. Always consult the kit-specific manual.

Experimental Protocols

This section provides a generalized, detailed methodology for an 8-OHdG competitive ELISA.

Reagent Preparation

-

Wash Buffer (1x): If supplied as a concentrate (e.g., 20x), dilute with deionized or distilled water to the final working concentration. If crystals have formed in the concentrate, warm the bottle in a water bath until they have completely dissolved.

-

8-OHdG Standard: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Prepare a dilution series (e.g., 7 standards) according to the kit manual to generate a standard curve. Use the diluent as the zero standard (0 ng/mL).

-

Antibody Preparation: Dilute the concentrated anti-8-OHdG antibody and/or HRP-conjugated secondary antibody with the appropriate antibody diluent as specified in the kit instructions.

-

Substrate Solution: Prepare the TMB substrate solution if it is provided as two separate components. Mix just before use and protect from light.

-

Stop Solution: The stop solution (typically a strong acid like sulfuric or phosphoric acid) is usually ready to use.

Sample Preparation

-

Urine: Centrifuge fresh urine samples at approximately 2,000 x g for 10-15 minutes to remove any particulate matter. Samples can be stored at -20°C or -80°C for later analysis. A dilution of 1:20 with the provided sample diluent is often a good starting point.[7]

-

Serum: Collect whole blood and allow it to clot at room temperature for at least 30 minutes. Centrifuge at 1,000 x g for 15 minutes. Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]

-

Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and assay immediately or store in aliquots at -20°C or -80°C.

-

Saliva: Collect saliva into a sterile tube. Centrifuge at 2,000 x g for 15 minutes to clarify. The supernatant can be used directly in the assay or stored at -80°C.[7]

-

Tissue or Cells (for DNA extraction):

-

Homogenize tissue samples or lyse cells using standard methods.

-

Extract DNA using a commercially available DNA extraction kit.

-

Digest the DNA to single nucleosides. This typically involves incubation with nuclease P1, followed by treatment with alkaline phosphatase to dephosphorylate the nucleotides.[7]

-

The resulting mixture containing 8-OHdG can then be used in the ELISA.

-

ELISA Assay Procedure

-

Bring all reagents and samples to room temperature before use.

-

Determine the number of wells required for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate or triplicate.

-

Add 50 µL of each standard and sample into the appropriate wells of the 8-OHdG pre-coated microplate.

-

Add 50 µL of the diluted anti-8-OHdG antibody preparation to each well (except for the blank wells).

-

Incubate the plate for 1-2 hours at 37°C or as specified by the kit manufacturer. Some high-sensitivity protocols may require an overnight incubation at 4°C.[6]

-

Wash the plate 3-5 times with 1x Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

-

Add 100 µL of the diluted HRP-conjugated secondary antibody (if required by the kit format) or other detection reagent to each well.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Wash the plate as described in step 6.

-